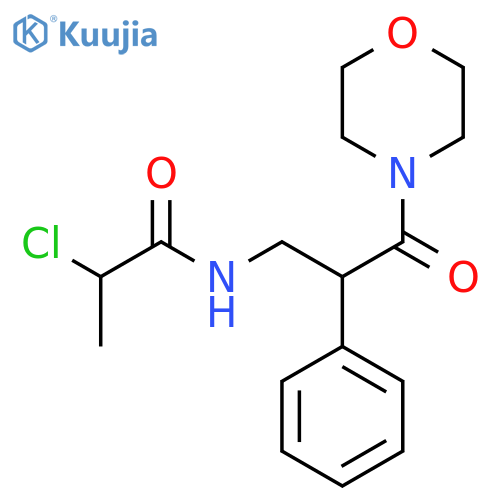Cas no 2411201-77-7 (2-Chloro-N-(3-morpholin-4-yl-3-oxo-2-phenylpropyl)propanamide)

2411201-77-7 structure
商品名:2-Chloro-N-(3-morpholin-4-yl-3-oxo-2-phenylpropyl)propanamide
2-Chloro-N-(3-morpholin-4-yl-3-oxo-2-phenylpropyl)propanamide 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-N-(3-morpholin-4-yl-3-oxo-2-phenylpropyl)propanamide
- 2411201-77-7
- 2-chloro-N-[3-(morpholin-4-yl)-3-oxo-2-phenylpropyl]propanamide
- Z1562136659
- EN300-7559175
-
- インチ: 1S/C16H21ClN2O3/c1-12(17)15(20)18-11-14(13-5-3-2-4-6-13)16(21)19-7-9-22-10-8-19/h2-6,12,14H,7-11H2,1H3,(H,18,20)
- InChIKey: NIKZQEJLDOIVCX-UHFFFAOYSA-N
- ほほえんだ: ClC(C)C(NCC(C1C=CC=CC=1)C(N1CCOCC1)=O)=O
計算された属性
- せいみつぶんしりょう: 324.1240702g/mol
- どういたいしつりょう: 324.1240702g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 380
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
2-Chloro-N-(3-morpholin-4-yl-3-oxo-2-phenylpropyl)propanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7559175-0.05g |
2-chloro-N-[3-(morpholin-4-yl)-3-oxo-2-phenylpropyl]propanamide |
2411201-77-7 | 95.0% | 0.05g |
$212.0 | 2025-03-22 |
2-Chloro-N-(3-morpholin-4-yl-3-oxo-2-phenylpropyl)propanamide 関連文献
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
2411201-77-7 (2-Chloro-N-(3-morpholin-4-yl-3-oxo-2-phenylpropyl)propanamide) 関連製品
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 2279938-29-1(Alkyne-SS-COOH)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
